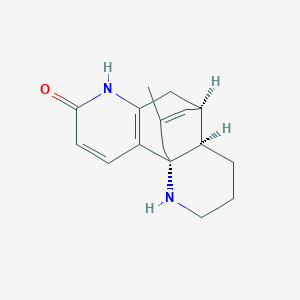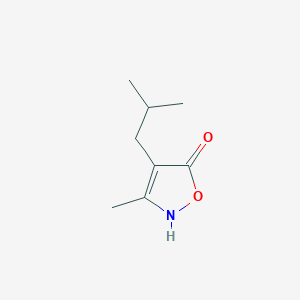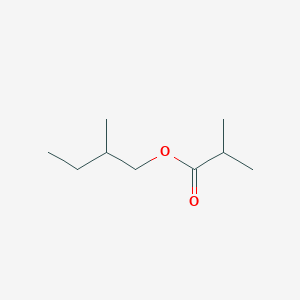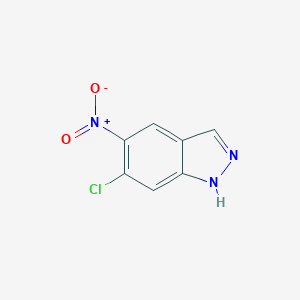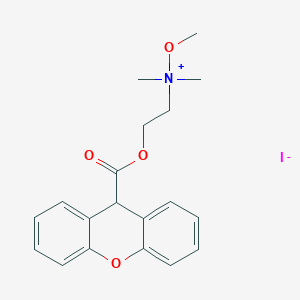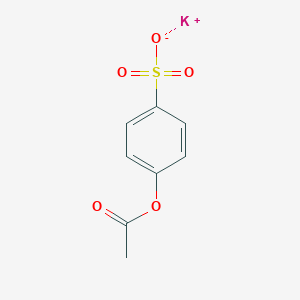![molecular formula C9H14O2 B026053 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- CAS No. 19893-77-7](/img/structure/B26053.png)
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- is a bicyclic organic compound that belongs to the family of ketones. It is also known as camphor or 2-bornanone. Camphor has been used for centuries in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, camphor has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of camphor is not fully understood. However, it is believed that camphor exerts its effects by interacting with various receptors and ion channels in the body. Camphor has been found to activate the transient receptor potential cation channel subfamily V member 3 (TRPV3) and the cold and menthol receptor 1 (CMR1) channels, which are involved in the perception of heat and cold sensations.
Efectos Bioquímicos Y Fisiológicos
Camphor has been found to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antispasmodic properties. Camphor has also been found to have antioxidant and antimicrobial properties. In addition, camphor has been shown to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Camphor has several advantages for use in lab experiments. It is readily available and inexpensive. Camphor is also stable and relatively non-toxic. However, camphor has some limitations for use in lab experiments. It has a strong odor, which can interfere with other experiments. Camphor is also volatile and can evaporate quickly, making it difficult to control the concentration.
Direcciones Futuras
There are several future directions for research on camphor. One area of interest is the development of new methods for the synthesis of camphor. Another area of interest is the investigation of the potential applications of camphor in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Furthermore, the development of new formulations and delivery systems for camphor could enhance its therapeutic potential. Finally, the investigation of the mechanism of action of camphor could lead to the discovery of new targets for drug development.
Métodos De Síntesis
Camphor can be synthesized by the oxidation of borneol using various oxidizing agents such as sodium hypochlorite, potassium permanganate, or chromic acid. The most commonly used method for the synthesis of camphor is the oxidation of (+)-borneol using sodium hypochlorite.
Aplicaciones Científicas De Investigación
Camphor has been extensively studied for its various applications in scientific research. It has been found to have antimicrobial, antifungal, and insecticidal properties. Camphor has also been used as a flavoring agent in food and beverages. In addition, camphor has been used as a fragrance in cosmetics and personal care products.
Propiedades
Número CAS |
19893-77-7 |
|---|---|
Nombre del producto |
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)11-7(6)10/h6H,4-5H2,1-3H3 |
Clave InChI |
SQRDEVDPDGSBGC-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(OC2=O)C)C |
SMILES canónico |
CC1(C2CCC1(OC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



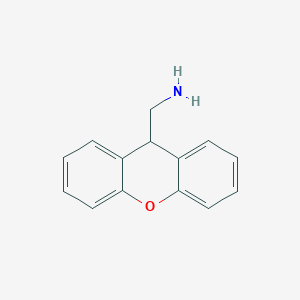
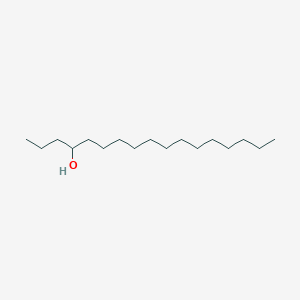
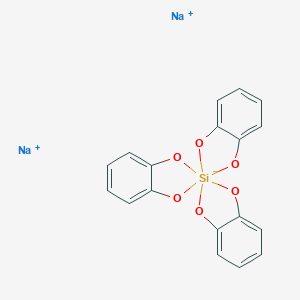
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
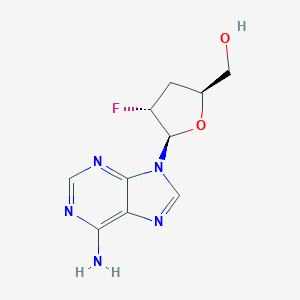
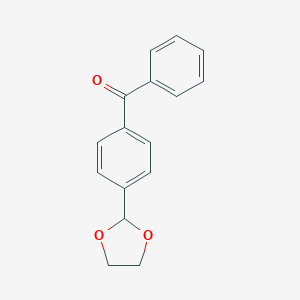
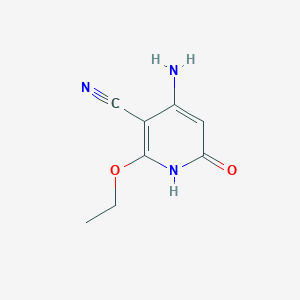
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
